molecular formula C10H17N3 B2637318 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 1268065-43-5

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No. B2637318
CAS RN: 1268065-43-5
M. Wt: 179.267
InChI Key: OBKLDPKQEUWZBV-UHFFFAOYSA-N
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Description

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine, also known as IMPEA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPEA is a synthetic compound that belongs to the imidazopyridine family and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have been found to exhibit a broad range of antimicrobial activities . They have been used in the development of new drugs to combat multi-drug resistant microbial infections .

Anti-inflammatory Properties

Imidazole derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antitumor Activity

Some imidazole derivatives have shown antitumor activity . This suggests potential applications in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have also been reported to exhibit antidiabetic activity . This could make them useful in the management of diabetes.

Antiprotozoal and Antibacterial Activity

Certain imidazole derivatives have demonstrated antiprotozoal and antibacterial activities . This suggests potential applications in the treatment of infections caused by protozoa and bacteria.

Antiproliferative Activity

Some imidazole derivatives have shown antiproliferative activity against various human tumor cell lines . This suggests potential applications in the treatment of various types of cancer.

properties

IUPAC Name

2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8/h7-8H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLDPKQEUWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C=C(N=C2C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

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